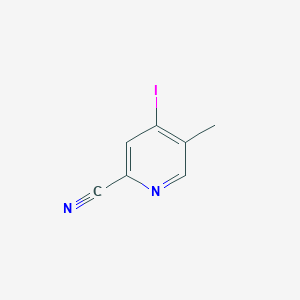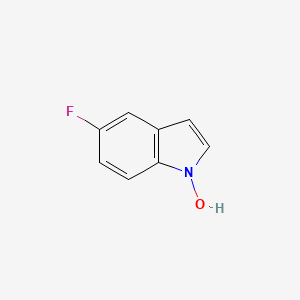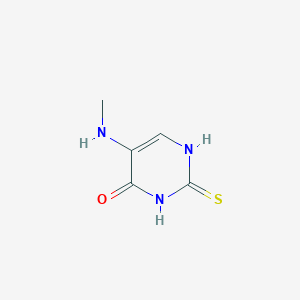
3,4-Dihydronaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the cyclization of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using a trimethylsilylating agent . Another method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of catalysts and controlled reaction environments to facilitate the cyclization and dearomatization processes.
化学反応の分析
Types of Reactions
3,4-Dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydronaphthalenes, and other related compounds, depending on the specific reagents and conditions used.
科学的研究の応用
3,4-Dihydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound has been investigated for its potential as a fluorescent ligand for estrogen receptors.
作用機序
The mechanism of action of 3,4-Dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Hepatitis C NS5B polymerase, it binds to the active site of the enzyme, preventing the replication of the virus . Additionally, its role as a fluorescent ligand for estrogen receptors involves binding to the receptor and modulating its activity .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-naphthoquinone: This compound is similar in structure but has different positions for the ketone groups.
1,4-Dihydronaphthalene: Another related compound with a different arrangement of the naphthalene ring system.
Uniqueness
3,4-Dihydronaphthalene-1,2-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including its potential as a therapeutic agent, further highlight its uniqueness compared to other similar compounds.
特性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
3,4-dihydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2 |
InChIキー |
SDFDEKLHKAQRHH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


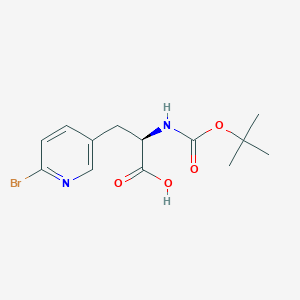

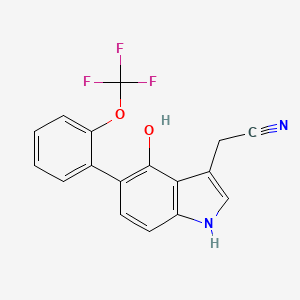
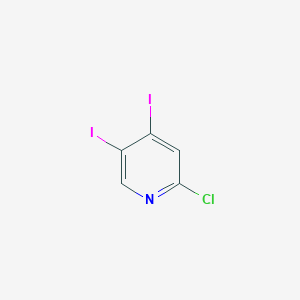
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

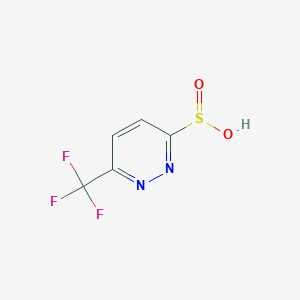
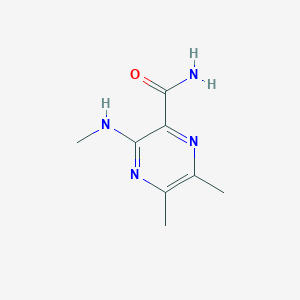

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
